molecular formula C6H5FINO2S B12085947 4-Fluoro-2-iodobenzene-1-sulfonamide

4-Fluoro-2-iodobenzene-1-sulfonamide

Cat. No.: B12085947
M. Wt: 301.08 g/mol
InChI Key: QNAAITINEQBBDF-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzene-1-sulfonamide is a chemical compound with the molecular formula C₆H₅FINO₂S and a molecular weight of 301.08 g/mol . This compound is characterized by the presence of fluorine, iodine, and sulfonamide functional groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoroiodobenzene with sulfonamide reagents under specific conditions . The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 4-Fluoro-2-iodobenzene-1-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodobenzene-1-sulfonamide is unique due to the presence of both fluorine and iodine atoms along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C6H5FINO2S

Molecular Weight

301.08 g/mol

IUPAC Name

4-fluoro-2-iodobenzenesulfonamide

InChI

InChI=1S/C6H5FINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

QNAAITINEQBBDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)S(=O)(=O)N

Origin of Product

United States

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